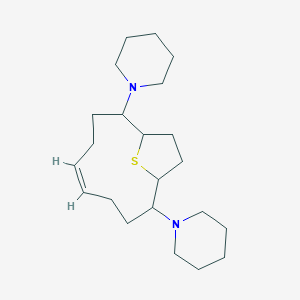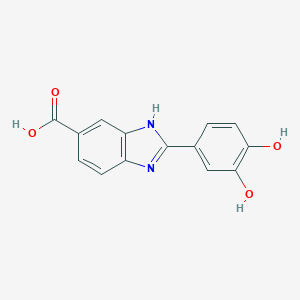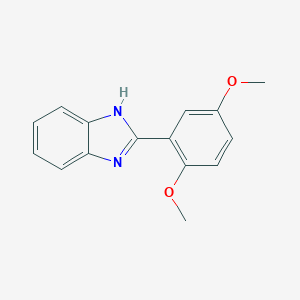![molecular formula C11H11N5S B221998 N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, also known as DTDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DTDA is a heterocyclic compound that consists of a triazole ring and a thiadiazole ring, making it a unique structure with potential for various applications.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of the mTOR pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in vitro and in vivo, making it a safe compound for use in lab experiments. However, one limitation of this compound is its solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline. One area of research is the development of new drugs for the treatment of cancer. This compound has shown promising results in inhibiting cancer cell growth and proliferation, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another area of research is the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production of the compound. Additionally, research could be done to explore the potential applications of this compound in other areas of scientific research, such as materials science and catalysis.
Méthodes De Synthèse
N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can be synthesized through a multistep process using various reagents and solvents. One of the most common methods for synthesizing this compound involves the reaction of 6-amino-1,2,4-triazole-3-thiol with 4-chloro-N,N-dimethylaniline in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium nitrite and hydrochloric acid to form the final product, this compound.
Applications De Recherche Scientifique
N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has been shown to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further drug development.
Propriétés
Formule moléculaire |
C11H11N5S |
|---|---|
Poids moléculaire |
245.31 g/mol |
Nom IUPAC |
N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
InChI |
InChI=1S/C11H11N5S/c1-15(2)9-5-3-8(4-6-9)10-14-16-7-12-13-11(16)17-10/h3-7H,1-2H3 |
Clé InChI |
IMQUKXYWBJGORM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C=NN=C3S2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NN3C=NN=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)

![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)

![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)

![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)
